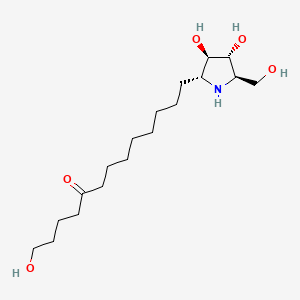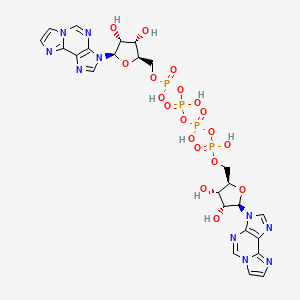
N-Methyl-N-Benzyl-Nitrosamin
Übersicht
Beschreibung
N-Methyl-N-benzylnitrosamine is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitroso group attached to a nitrogen atom, which is further bonded to a methyl group and a benzyl group. The molecular formula of N-Methyl-N-benzylnitrosamine is C₈H₁₀N₂O, and it has a molecular weight of 150.18 g/mol . This compound is known for its potential carcinogenic properties and is often studied in the context of its formation and detection in various industrial processes .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-benzylnitrosamine has several scientific research applications, including:
Chemistry: It is used as a model compound to study nitrosation reactions and the stability of nitrosamines.
Biology: Research on its carcinogenic properties helps in understanding the mechanisms of nitrosamine-induced carcinogenesis.
Medicine: It is studied for its potential role in the formation of carcinogenic impurities in pharmaceutical compounds.
Wirkmechanismus
Target of Action
N-Methyl-N-Benzylnitrosamine, also known as N-methyl-N-nitrosobenzylamine or N-nitrosomethylbenzylamine, belongs to the class of organic compounds known as benzene and substituted derivatives
Result of Action
N-Methyl-N-Benzylnitrosamine has been associated with esophageal cancer . It has been found in pickled vegetables and in gastric juice from high-risk areas for esophageal cancer . The compound is known to inhibit [3H]thymidine ([3H]TdR) incorporation into the esophageal epithelium DNA of rats .
Action Environment
The action, efficacy, and stability of N-Methyl-N-Benzylnitrosamine can be influenced by various environmental factors. For instance, the compound has been found in higher amounts in food collected from high-risk areas for esophageal cancer . The amount and frequency of consumption of pickled vegetables, which contain N-Methyl-N-Benzylnitrosamine, were shown to be positively correlated with the mortality rate of esophageal cancer .
Biochemische Analyse
Biochemical Properties
N-methyl-n-benzylnitrosamine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in its metabolic activation. The compound undergoes metabolic activation to form reactive intermediates that can alkylate DNA, leading to mutations and potentially carcinogenesis . Additionally, N-methyl-n-benzylnitrosamine can interact with other biomolecules such as glutathione, which helps in detoxifying reactive intermediates formed during its metabolism .
Cellular Effects
N-methyl-n-benzylnitrosamine has profound effects on various types of cells and cellular processes. It has been shown to induce multiple squamous cell neoplasms in the esophagus of rats . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can cause mutations in the p53 and Ha-ras genes, which are crucial for regulating cell growth and apoptosis . These mutations can lead to uncontrolled cell proliferation and cancer development.
Molecular Mechanism
The molecular mechanism of action of N-methyl-n-benzylnitrosamine involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can bind to DNA, causing alkylation and subsequent mutations . The compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function. For example, it has been shown to activate telomerase, an enzyme that maintains telomere length and is often upregulated in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-n-benzylnitrosamine change over time. The compound is relatively stable but can degrade under certain conditions, leading to the formation of reactive intermediates . Long-term exposure to N-methyl-n-benzylnitrosamine has been shown to cause persistent changes in cellular function, including sustained activation of oncogenic pathways and continuous cell proliferation . These effects are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-methyl-n-benzylnitrosamine vary with different dosages in animal models. At lower doses, the compound may cause mild cellular changes, while higher doses can lead to significant toxic and adverse effects . For instance, in rats, a dose of 2.5 mg/kg administered weekly for 20 weeks resulted in the development of multiple squamous cell neoplasms in the esophagus . Higher doses may lead to more severe outcomes, including widespread carcinogenesis and organ damage.
Metabolic Pathways
N-methyl-n-benzylnitrosamine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate the compound, leading to the formation of reactive intermediates that can alkylate DNA . The compound also interacts with other enzymes and cofactors, such as glutathione, which helps in detoxifying the reactive intermediates and preventing excessive DNA damage .
Transport and Distribution
Within cells and tissues, N-methyl-n-benzylnitrosamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver, where it undergoes metabolic activation . This localization is crucial for its carcinogenic effects, as the formation of reactive intermediates primarily occurs in these tissues.
Subcellular Localization
N-methyl-n-benzylnitrosamine exhibits specific subcellular localization, which influences its activity and function. The compound is often found in the nucleus, where it can interact with DNA and cause alkylation . It may also localize to other organelles, such as the mitochondria, where it can affect cellular metabolism and induce oxidative stress . The subcellular localization of N-methyl-n-benzylnitrosamine is directed by targeting signals and post-translational modifications that guide it to specific compartments within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyl-N-benzylnitrosamine can be synthesized through the nitrosation of N-methylbenzylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO₂) in the presence of an acid, commonly hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine .
Industrial Production Methods: In industrial settings, the production of N-Methyl-N-benzylnitrosamine may involve similar nitrosation reactions but on a larger scale. The process requires stringent control of reaction parameters, including temperature, pH, and the concentration of reactants, to minimize the formation of unwanted by-products and ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyl-N-benzylnitrosamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-methylbenzylamine.
Substitution: Formation of substituted amines or thiols.
Vergleich Mit ähnlichen Verbindungen
N-Methyl-N-benzylnitrosamine is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. it is unique in its specific structure, which includes a benzyl group attached to the nitrogen atom. This structural difference influences its reactivity and the types of reactions it undergoes. Similar compounds include:
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosomethylbenzylamine .
N-Methyl-N-benzylnitrosamine stands out due to its specific applications in studying the formation and detection of nitrosamines in industrial processes and its role in understanding nitrosamine-induced carcinogenesis .
Eigenschaften
IUPAC Name |
N-benzyl-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(9-11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXUJKBJBFLCAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041081 | |
| Record name | N-Nitrosomethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00357 [mmHg] | |
| Record name | N-Nitrosomethylbenzylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21335 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
937-40-6 | |
| Record name | N-Methyl-N-benzylnitrosamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-benzylnitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosomethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYL(METHYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H81CGI9K6Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2,8-Bis(trifluoromethyl)quinolin-4-yl]-3-(tert-butylamino)propan-1-ol](/img/structure/B1206078.png)
![4-[(E)-({3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]pyridin-4-yl}methylidene)amino]butanoic acid](/img/structure/B1206079.png)









